molecular formula C12H9NO7S B14263405 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid CAS No. 141645-92-3

4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid

Cat. No.: B14263405
CAS No.: 141645-92-3
M. Wt: 311.27 g/mol
InChI Key: CBGWXPRHASHBDR-UHFFFAOYSA-N
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Description

4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of amino, sulfo, and dicarboxylic acid functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The amino and sulfo groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

  • 1,4,5,8-Naphthalenetetracarboxylic dianhydride
  • 1,8-Naphthalenedicarboxylic acid
  • 5-Sulfonaphthalene-1,8-dicarboxylic acid

Comparison: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and sulfo groups, which impart distinct chemical and biological properties

Properties

141645-92-3

Molecular Formula

C12H9NO7S

Molecular Weight

311.27 g/mol

IUPAC Name

4-amino-5-sulfonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H9NO7S/c13-7-3-1-5(11(14)15)9-6(12(16)17)2-4-8(10(7)9)21(18,19)20/h1-4H,13H2,(H,14,15)(H,16,17)(H,18,19,20)

InChI Key

CBGWXPRHASHBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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